molecular formula C12H13NOS B14472514 S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate CAS No. 66427-20-1

S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate

Cat. No.: B14472514
CAS No.: 66427-20-1
M. Wt: 219.30 g/mol
InChI Key: OZYVITGXQIBAJI-UHFFFAOYSA-N
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Description

S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate is a chemical compound known for its unique structure and properties. It is classified as a carbamothioate, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom. This compound has a molecular formula of C12H13NOS and a molecular weight of 219.071785036 daltons .

Preparation Methods

The synthesis of S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate typically involves the reaction of phenyl isothiocyanate with 2-methylbut-3-yn-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate undergoes various chemical reactions, including:

Scientific Research Applications

S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites of enzymes .

Comparison with Similar Compounds

S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate can be compared with other carbamothioates and related compounds:

These comparisons highlight the unique properties of this compound, particularly its sulfur atom, which imparts distinct chemical and biological activities.

Properties

CAS No.

66427-20-1

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

S-phenyl N-(2-methylbut-3-yn-2-yl)carbamothioate

InChI

InChI=1S/C12H13NOS/c1-4-12(2,3)13-11(14)15-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14)

InChI Key

OZYVITGXQIBAJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)SC1=CC=CC=C1

Origin of Product

United States

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